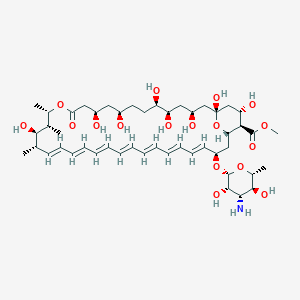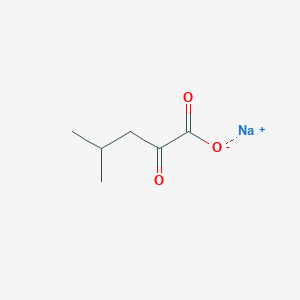
Sodium 4-methyl-2-oxovalerate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
α-酮异己酸(钠盐)是L-亮氨酸分解代谢的产物该化合物在各种生物过程中发挥着重要作用,并因其独特的性质而被用于科学研究 .
作用机制
α-酮异己酸(钠盐)的作用机制与其作为L-亮氨酸分解代谢的产物有关。它增加了活性氧的产生,并降低了大鼠海马体中线粒体复合物I和复合物II-III的活性。 这导致各种生化效应,包括调节线粒体功能和活性氧的产生 .
生化分析
Biochemical Properties
Sodium 4-methyl-2-oxopentanoate is involved in several biochemical reactions, primarily as an intermediate in the catabolism of leucine. It interacts with various enzymes, including branched-chain amino acid aminotransferase (EC 2.6.1.42) and branched-chain alpha-keto acid dehydrogenase complex (EC 1.2.1.25). These enzymes facilitate the conversion of leucine to acetoacetate and acetyl-CoA, which are essential for energy production and biosynthetic processes . The compound also interacts with other biomolecules, such as NAD+ and NADH, playing a role in redox reactions and energy metabolism .
Cellular Effects
Sodium 4-methyl-2-oxopentanoate has notable effects on various cell types and cellular processes. In pancreatic islet cells, it stimulates insulin secretion by influencing the redox state of NADP and calcium transport . The compound also affects cellular respiration, ketone body formation, and biosynthetic activity, indicating its role in cellular metabolism . Additionally, it has been shown to impact gene expression and cell signaling pathways, further highlighting its importance in cellular function .
Molecular Mechanism
At the molecular level, Sodium 4-methyl-2-oxopentanoate exerts its effects through several mechanisms. It binds to and activates specific enzymes involved in leucine catabolism, such as branched-chain alpha-keto acid dehydrogenase complex . This activation leads to the production of acetoacetate and acetyl-CoA, which are crucial for energy production. The compound also influences the redox state of NADP and NADPH, affecting various metabolic pathways and cellular processes . Additionally, it has been found to interact with mitochondrial enzymes, linking its catabolism to oxidative phosphorylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 4-methyl-2-oxopentanoate have been observed to change over time. The compound is relatively stable, but its degradation can lead to changes in its biochemical activity. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged stimulation of insulin secretion and metabolic activity . These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of Sodium 4-methyl-2-oxopentanoate vary with different dosages in animal models. At lower doses, it has been shown to stimulate insulin secretion and enhance metabolic activity without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including disruption of cellular metabolism and oxidative stress . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
Sodium 4-methyl-2-oxopentanoate is involved in several metabolic pathways, particularly those related to the catabolism of branched-chain amino acids. It is converted to acetoacetate and acetyl-CoA through the action of branched-chain alpha-keto acid dehydrogenase complex . The compound also participates in the biosynthesis of leucine and other amino acids, highlighting its role in amino acid metabolism . Additionally, it affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Sodium 4-methyl-2-oxopentanoate is transported and distributed through specific transporters and binding proteins. It is taken up by cells in a concentration- and pH-dependent manner, leading to its accumulation in the cytosol . The compound interacts with various transporters, including sodium-coupled monocarboxylate transporters, which facilitate its movement across cell membranes . This transport and distribution are essential for its biochemical activity and effects on cellular function.
Subcellular Localization
Sodium 4-methyl-2-oxopentanoate is primarily localized in the cytosol, where it exerts its biochemical effects . It is involved in various metabolic processes, including the catabolism of branched-chain amino acids and the production of energy. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . This localization is crucial for its activity and function in cellular metabolism.
准备方法
合成路线和反应条件
α-酮异己酸(钠盐)可以通过L-亮氨酸的氧化合成。该反应涉及在受控条件下使用特定的氧化剂来获得所需产物。 然后用氢氧化钠中和该化合物以形成钠盐 .
工业生产方法
α-酮异己酸(钠盐)的工业生产涉及L-亮氨酸的大规模氧化,然后用氢氧化钠中和。该工艺经过优化,以确保最终产物的产率和纯度高。 然后将该化合物结晶并纯化,用于各种应用 .
化学反应分析
反应类型
α-酮异己酸(钠盐)经历了几种类型的化学反应,包括:
氧化: 该化合物可以进一步氧化以产生各种衍生物。
还原: 它可以被还原以形成不同的还原产物。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应通常在受控的温度和pH条件下进行,以确保预期结果 .
形成的主要产物
科学研究应用
α-酮异己酸(钠盐)具有广泛的科学研究应用,包括:
化学: 用作各种化学反应和合成过程中的试剂。
生物学: 研究其在代谢途径中的作用及其对细胞功能的影响。
医学: 研究其在慢性肾衰竭和急性肾功能障碍等疾病中的潜在治疗作用。
相似化合物的比较
类似化合物
α-酮异戊酸: 支链氨基酸分解代谢中的另一种代谢产物。
α-酮-β-甲基戊酸: 在结构和功能上类似于α-酮异己酸。
α-酮异亮氨酸: 另一种具有类似性质的支链酮酸.
独特性
α-酮异己酸(钠盐)因其在L-亮氨酸分解代谢中的特定作用及其独特的生化效应而独一无二。 它调节线粒体功能和产生活性氧的能力使其与其他类似化合物区分开来 .
属性
CAS 编号 |
4502-00-5 |
|---|---|
分子式 |
C6H10NaO3 |
分子量 |
153.13 g/mol |
IUPAC 名称 |
sodium;4-methyl-2-oxopentanoate |
InChI |
InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9); |
InChI 键 |
NVPLKQSQRQOWCP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C(=O)[O-].[Na+] |
手性 SMILES |
CC(C)CC(=O)C(=O)[O-].[Na+] |
规范 SMILES |
CC(C)CC(=O)C(=O)O.[Na] |
外观 |
Assay:≥95%A crystalline solid |
Key on ui other cas no. |
4502-00-5 |
物理描述 |
White powder; slight fruity aroma |
相关CAS编号 |
816-66-0 (Parent) |
溶解度 |
Soluble in water Soluble (in ethanol) |
同义词 |
2-Ketoisocaproic Acid Sodium Salt; 2-Oxo-4-methylpentanoic Acid Sodium Salt; 4-Methyl-2-oxopentanoic Acid Sodium Salt; Sodium 2-Ketoisocaproate; Sodium 4-methyl-2-oxopentanoate; Sodium 4-methyl-2-oxovalerate; Sodium α-Keto-isocaproate; Sodium α-Ketoi |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


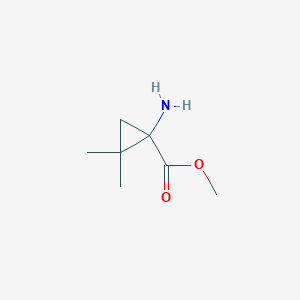
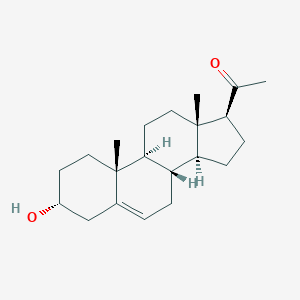

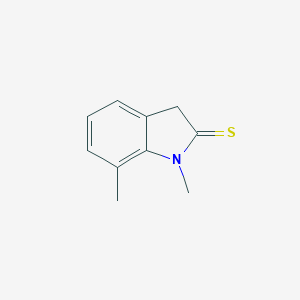
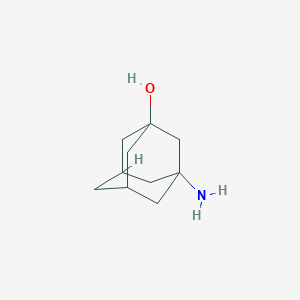

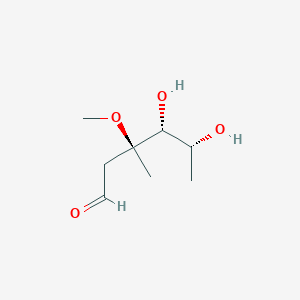
![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)
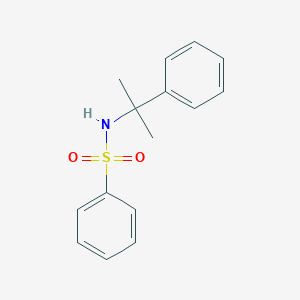
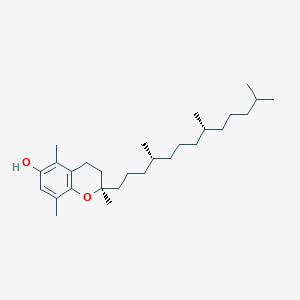


![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)
